3-Hydroxypyrrolidine-3-carboxylic acid hydrochloride
Overview
Description
3-Hydroxypyrrolidine-3-carboxylic acid hydrochloride is a chemical compound with the molecular formula C5H10ClNO3 and a molecular weight of 167.59 g/mol . It is a hydrochloride salt form of 3-hydroxypyrrolidine-3-carboxylic acid, which is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxypyrrolidine-3-carboxylic acid hydrochloride typically involves the reaction of pyrrolidine derivatives with appropriate reagents under controlled conditions. One common method includes the hydroxylation of pyrrolidine-3-carboxylic acid followed by the addition of hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for higher yields and purity. The process often includes steps such as purification, crystallization, and drying to obtain the final product in a stable form suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxypyrrolidine-3-carboxylic acid hydrochloride can undergo several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to form alcohols or other derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones or aldehydes, while reduction of the carboxylic acid group may produce alcohols .
Scientific Research Applications
3-Hydroxypyrrolidine-3-carboxylic acid hydrochloride has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 3-hydroxypyrrolidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and electrostatic interactions with proteins and enzymes, leading to inhibition or modulation of their activity. This makes it a valuable tool in studying enzyme kinetics and protein-ligand interactions .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-hydroxypyrrolidine-3-carboxylic acid hydrochloride include:
- Pyrrolidine-3-carboxylic acid
- 3-Hydroxypyrrolidine
- Pyrrolidine-2,5-dione
- Prolinol
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups, which allows it to participate in a broader range of chemical reactions and form more stable complexes with biological molecules. This makes it particularly useful in scientific research and industrial applications .
Properties
IUPAC Name |
3-hydroxypyrrolidine-3-carboxylic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3.ClH/c7-4(8)5(9)1-2-6-3-5;/h6,9H,1-3H2,(H,7,8);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCTOUMHOZKRENX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1(C(=O)O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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